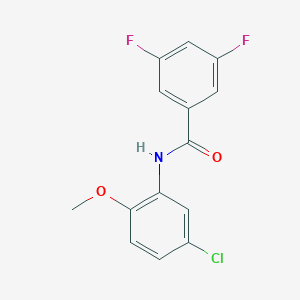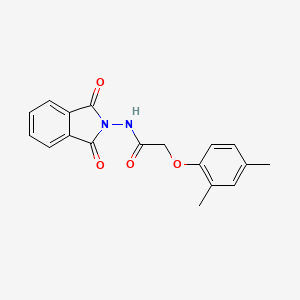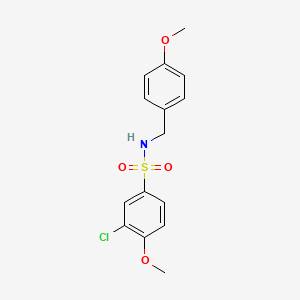![molecular formula C13H18ClN3OS B5876147 N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5876147.png)
N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, also known as CMT-3, is a synthetic compound that belongs to the class of thioureas. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer treatment.
Mécanisme D'action
N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea works by inhibiting the activity of MMPs, which are enzymes that play a role in the breakdown of extracellular matrix proteins. This results in the inhibition of tumor invasion and metastasis. Additionally, N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea induces apoptosis in cancer cells by activating caspases, which are enzymes that play a role in programmed cell death.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of MMPs, reduce the expression of vascular endothelial growth factor (VEGF), and induce apoptosis in cancer cells. Additionally, N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been shown to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea in lab experiments is its ability to selectively target cancer cells while sparing normal cells. Additionally, N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been shown to have a low toxicity profile in animal studies. However, one limitation of using N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For the study of N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea include the development of more efficient synthesis methods, further elucidation of its mechanism of action, and the development of more soluble analogs.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea involves the reaction between 2-chloroaniline and N-(2-aminoethyl)morpholine in the presence of thiourea. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It works by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3OS/c14-11-3-1-2-4-12(11)16-13(19)15-5-6-17-7-9-18-10-8-17/h1-4H,5-10H2,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUYGWVOIXUVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(acetylamino)phenyl]-2-chloro-3-phenylacrylamide](/img/structure/B5876070.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5876074.png)
![methyl {[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5876076.png)
![7-(2-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5876077.png)

![4-(4-benzoyl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5876098.png)



![2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5876153.png)
![1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5876159.png)
![6-(2-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5876162.png)
![3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B5876171.png)